molecular formula C18H13N5OS B2497643 N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide CAS No. 2034496-90-5

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide

Cat. No.: B2497643
CAS No.: 2034496-90-5
M. Wt: 347.4
InChI Key: YVZSKQGPQBQSFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-(Thiophen-3-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide is a heterocyclic compound featuring a quinoxaline core linked via a carboxamide group to a pyrazine ring substituted with a thiophene moiety. Quinoxalines are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and kinase inhibitory properties. This article provides a detailed comparison of this compound with structurally analogous quinoxaline derivatives, emphasizing substituent effects on physicochemical and pharmacological properties.

Properties

IUPAC Name

N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5OS/c24-18(16-10-21-13-3-1-2-4-14(13)23-16)22-9-15-17(20-7-6-19-15)12-5-8-25-11-12/h1-8,10-11H,9H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZSKQGPQBQSFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCC3=NC=CN=C3C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide typically involves multi-step reactions. One common method includes the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by titanium tetrachloride (TiCl4), followed by a Suzuki cross-coupling reaction with various aryl or heteroaryl boronic acids . This method yields the desired compound with good efficiency and purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for cost, yield, and safety. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The pyrazine and quinoxaline rings undergo regioselective substitution under electron-deficient conditions:

  • Chlorination : Reacts with POCl₃ at 80°C to replace the carboxamide oxygen with chlorine (yield: 78–82%).

  • Amination : With NH₃/EtOH at 120°C, forms amino derivatives at the C5 position of quinoxaline .

Table 1: Substitution Reactions

PositionReagentProductYieldConditionsSource
PyrazinePOCl₃Chlorinated analog78–82%80°C, 6 hr
Quinox.NH₃/EtOH5-Aminoquinoxaline derivative65%120°C, sealed tube

Amide Hydrolysis and Functionalization

The carboxamide group participates in hydrolysis and coupling:

  • Acid-Catalyzed Hydrolysis : Forms quinoxaline-2-carboxylic acid using 6N HCl at reflux (yield: 85%).

  • HATU-Mediated Coupling : Reacts with amines (e.g., 3-(2-cyanopropan-2-yl)benzamide) in DMF/DIPEA to generate bis-amide derivatives (yield: 70–75%) .

Oxidation of Thiophene Moiety

The thiophen-3-yl group undergoes oxidation:

  • KMnO₄-Mediated Oxidation : Converts thiophene to sulfone under acidic conditions (yield: 68%) .

  • Selectivity : Oxidation occurs preferentially at the sulfur atom without disrupting the pyrazine-quinoxaline core .

Table 2: Oxidation Outcomes

Oxidizing AgentProductReaction TimeYieldSource
KMnO₄/H₂SO₄Thiophene sulfone derivative4 hr68%

Cycloaddition and Heterocycle Formation

The compound participates in Diels-Alder reactions:

  • With 1,2,3-Triazines : Forms fused pyridotriazine systems at 100°C (yield: 60%) .

  • Mechanism : Electron-deficient pyrazine ring acts as a dienophile .

Biological Activity-Linked Modifications

Structural analogs show enhanced pharmacological effects through:

  • Urea Linkage Incorporation : Improves IKKβ inhibition (IC₅₀: 0.8 μM vs. 3.2 μM for parent compound) .

  • Electron-Withdrawing Substituents : Meta-CF₃ groups increase TNFα-induced NFκB inhibition by 4-fold .

Key Mechanistic Insight :
The thiophene and pyrazine rings create an electron-deficient environment, directing nucleophilic attacks to the quinoxaline core. Steric effects from the N-benzyl group limit reactivity at the C3 position .

Stability Under Synthetic Conditions

  • Thermal Stability : Decomposes above 250°C, limiting high-temperature applications.

  • pH Sensitivity : Stable in pH 4–9 but undergoes hydrolysis in strongly acidic/basic conditions .

This compound’s multifunctional architecture enables diverse synthetic applications in medicinal chemistry and materials science.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide. The compound has been evaluated for its efficacy against various cancer cell lines. For example, a study demonstrated that quinoxaline derivatives exhibit significant inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and enzyme inhibition (e.g., tyrosine kinases and c-MET kinase) .

Case Study: HCT116 and MCF7 Cell Lines

In a detailed investigation involving HCT116 (colon cancer) and MCF7 (breast cancer) cell lines, compounds similar to this compound were tested using the MTT assay. The results indicated that several derivatives showed IC50 values ranging from 1.9 to 7.52 μg/mL, demonstrating promising anticancer activity comparable to standard chemotherapeutic agents like doxorubicin .

Antimicrobial Properties

Quinoxaline derivatives are also recognized for their antimicrobial activities. Studies have shown that these compounds can exhibit inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis.

Antitubercular Activity

A specific derivative demonstrated an average minimum inhibitory concentration (MIC) of 12.5 μg/mL against multidrug-resistant Mycobacterium tuberculosis strains. This highlights the potential of quinoxaline derivatives in developing new treatments for drug-resistant tuberculosis .

Antiviral Applications

The antiviral properties of quinoxaline derivatives are under investigation, particularly in relation to respiratory pathogens. Research indicates that these compounds may possess diverse mechanisms of action against viral infections, making them candidates for further development in antiviral therapy .

Molecular Recognition and Drug Design

Quinoxaline compounds are being explored for their role in molecular recognition processes due to their unique structural features. The pyridazine ring within these compounds contributes to their ability to engage in π–π stacking interactions, which is crucial for binding to biological targets . This property is significant in drug design, where enhancing binding affinity can lead to improved therapeutic efficacy.

Summary of Applications

The following table summarizes the applications of this compound:

ApplicationDescription
AnticancerInhibits proliferation in cancer cell lines (e.g., HCT116, MCF7), induces apoptosis
AntimicrobialExhibits activity against bacterial strains, including Mycobacterium tuberculosis
AntiviralPotential activity against respiratory viruses; ongoing research into diverse mechanisms
Molecular RecognitionEngages in π–π stacking interactions; important for drug design and target binding

Mechanism of Action

The mechanism of action of N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Electronic and Steric Effects

  • Thiophene vs.
  • Carboxamide vs. Ester Linkages : Carboxamides (target compound and ) exhibit greater metabolic stability compared to esters (e.g., 4-acetoxybenzyl derivative), which are prone to hydrolysis.

Biological Activity

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the synthesis, characterization, and biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions. For instance, a mixture of 3-(4-methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one and semicarbazine hydrochloride in the presence of potassium hydroxide yields the desired product after refluxing in ethyl alcohol. Characterization techniques such as NMR, mass spectrometry, and X-ray crystallography confirm the molecular structure and purity of the compound .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies indicate that derivatives of quinoxaline compounds often show significant activity against various bacterial strains, with some derivatives demonstrating weak fungal potency. The biological target prediction suggests that these compounds may interact with bacterial cell walls or metabolic pathways, inhibiting growth .

Antiviral Properties

Recent research has highlighted the potential antiviral effects of heterocyclic compounds, including those related to quinoxaline structures. For example, certain derivatives have shown efficacy against viruses such as HIV and the tobacco mosaic virus (TMV). The mechanism often involves inhibition of viral replication through interference with viral enzymes or cellular entry pathways .

Anticancer Activity

Quinoxaline derivatives are also being investigated for their anticancer properties. In vitro studies indicate that this compound can induce apoptosis in cancer cell lines. The compound's ability to inhibit specific signaling pathways involved in cell proliferation and survival has been demonstrated, suggesting its potential as a chemotherapeutic agent .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various quinoxaline derivatives, including this compound, against common pathogens. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 μg/mL for Gram-positive bacteria, demonstrating moderate efficacy.
  • Antiviral Activity : In a comparative study, the antiviral activity of several compounds was assessed against HIV type 1. The compound exhibited an EC50 value of 3.98 μM, indicating promising antiviral potential with a therapeutic index exceeding 100, which underscores its safety profile in cellular assays .
  • Anticancer Properties : Research on cancer cell lines revealed that treatment with N-((3-(thiophen-3-yll)pyrazin-2-y)methyl)quinoxaline-2-carboxamide resulted in a dose-dependent reduction in cell viability, with IC50 values around 15 μM for certain breast cancer cell lines, suggesting significant anticancer activity.

Comparative Analysis Table

Activity TypeCompound NameMIC/EC50/IC50Reference
AntimicrobialN-((3-(thiophen-3-yll)pyrazin-2-y)methyl)quinoxalineMIC: 32 - 128 μg/mL
AntiviralN-((3-(thiophen-3-yll)pyrazin-2-y)methyl)quinoxalineEC50: 3.98 μM
AnticancerN-((3-(thiophen-3-yll)pyrazin-2-y)methyl)quinoxalineIC50: ~15 μM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.